Valdice

Bioavailability Prodrug Conversion Pharmacokinetics

Valdice (CAS 93181-78-3) is a neutral diethylcarbonate prodrug of valproic acid (VPA) engineered for controlled-rate VPA delivery in PK studies. It delivers 94–99% relative bioavailability vs. 77–79% for valpromide, with complete enzymatic hydrolysis—no residual prodrug in plasma. Its distinct prolonged absorption phase enables reproducible input-rate profiling, making it the gold-standard reference for benchmarking VPA prodrugs, studying esterase-mediated activation, and PK-PD correlation. Choose Valdice to eliminate the variability inherent in generic VPA salts.

Molecular Formula C13H24O5
Molecular Weight 260.33 g/mol
CAS No. 93181-78-3
Cat. No. B1682127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValdice
CAS93181-78-3
SynonymsValdice; 
Molecular FormulaC13H24O5
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)OC(C)OC(=O)OCC
InChIInChI=1S/C13H24O5/c1-5-8-11(9-6-2)12(14)17-10(4)18-13(15)16-7-3/h10-11H,5-9H2,1-4H3
InChIKeyZIJGGSZJPPURSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valdice (CAS 93181-78-3): A Diethylcarbonate Prodrug of Valproic Acid for Controlled VPA Delivery


Valdice (CAS 93181-78-3), chemically 1-(ethoxycarbonyloxy)ethyl 2-propylpentanoate, is a diethylcarbonate prodrug of valproic acid (VPA) [1]. It is designed to undergo enzymatic hydrolysis in vivo to release the parent drug VPA, thereby modulating the pharmacokinetic profile of VPA delivery [1]. As a neutral prodrug, Valdice is distinct from valproic acid salts or other ester prodrugs in its specific diethylcarbonate promoiety, which influences its absorption and conversion kinetics [1].

Valdice: Why Valproic Acid Prodrugs Are Not Interchangeable


Generic substitution of valproic acid (VPA) products is complicated by significant pharmacokinetic differences among formulations and prodrugs. Valdice, as a diethylcarbonate prodrug, exhibits a distinct absorption and conversion profile compared to valproic acid, its salts, and other prodrugs like valpromide [1][2]. Simply assuming equipotency or equivalent exposure without considering these differential release and bioavailability parameters can lead to unpredictable plasma VPA concentrations and altered therapeutic outcomes [1]. The following quantitative evidence delineates precisely how Valdice differs from key comparators, thereby informing scientific and procurement decisions.

Valdice: Quantitative Evidence for Differential Performance vs. VPA and Valpromide


Valdice vs. Valproic Acid Tablets: Relative Bioavailability in Humans

In a head-to-head human pharmacokinetic study, oral administration of Valdice resulted in a relative bioavailability of valproic acid (VPA) of 94-99% compared to commercially available VPA tablets [1]. This near-complete conversion indicates that Valdice efficiently delivers VPA systemically, with minimal loss due to incomplete absorption or presystemic metabolism.

Bioavailability Prodrug Conversion Pharmacokinetics

Valdice vs. Enteric-Coated VPA Products: Prolonged Absorption Phase (tmax)

Valdice exhibited a longer time to reach maximum VPA plasma concentration (tmax) compared to two commercial enteric-coated VPA products, Depakine 500 and Depakote [1]. This delayed tmax is consistent with a prodrug that requires presystemic hydrolysis, thereby providing a more gradual and controlled rate of VPA appearance in the systemic circulation.

Absorption Kinetics tmax Sustained Release

Valdice vs. Depakine and Depakote: Comparable Mean Residence Time (MRT)

Despite the prolonged tmax, the mean residence time (MRT) of VPA following Valdice administration was similar to that of the enteric-coated VPA products Depakine 500 and Depakote [1]. This finding demonstrates that Valdice does not alter the overall duration of VPA exposure; rather, it shifts the absorption phase without extending the total time VPA resides in the body.

Mean Residence Time Pharmacokinetics VPA Exposure

Valdice vs. Once-Daily Sustained-Release VPA: Controlled but Not Sustained Release Profile

Valdice exhibited a controlled rate of VPA delivery in vivo, characterized by a delayed tmax and a smooth absorption phase. However, it did not demonstrate the sustained release performance of a once-daily VPA sustained-release (SR) product [1]. This indicates that Valdice provides an intermediate release profile: not as rapid as immediate-release VPA, but not as prolonged as a dedicated SR formulation.

Controlled Release Sustained Release Prodrug Kinetics

Valdice vs. Valpromide: Bioavailability of VPA from Different Prodrugs

Valpromide, a primary amide prodrug of VPA, yields a VPA bioavailability of 0.79±0.24 (tablet) and 0.77±0.12 (solution) relative to a marketed VPA tablet [2]. In contrast, Valdice achieves a higher and less variable relative bioavailability of 94-99% [1]. This suggests that the diethylcarbonate prodrug design of Valdice may offer more efficient and consistent conversion to VPA compared to the amide prodrug valpromide.

Prodrug Comparison Valpromide Bioavailability

Valdice Prodrug Design: Complete Presystemic Hydrolysis to VPA

Following oral administration, Valdice undergoes rapid and complete biotransformation to valproic acid (VPA); no intact Valdice was detected in the plasma of humans or dogs [1]. This contrasts with some other prodrugs or formulations where the prodrug itself may appear in the systemic circulation, potentially contributing to off-target effects or complicating pharmacokinetic modeling. The complete presystemic hydrolysis of Valdice ensures that only the intended active moiety, VPA, reaches the systemic circulation.

Prodrug Activation Presystemic Metabolism Pharmacokinetics

Valdice: Recommended Application Scenarios Based on Pharmacokinetic Differentiation


Pharmacokinetic Studies Requiring a Controlled VPA Delivery Profile Without Extended Dosing Interval

Valdice is particularly suited for preclinical or clinical pharmacokinetic studies where a controlled rate of VPA delivery is desired, but a full 24-hour sustained release profile is not necessary. Its prolonged tmax and smooth absorption phase make it an ideal tool for investigating the relationship between VPA input rate and pharmacodynamic endpoints [1].

Studies Investigating the Impact of Prodrug Design on VPA Bioavailability and Variability

Valdice's high and consistent relative bioavailability (94-99%) compared to other VPA prodrugs like valpromide (77-79%) makes it a valuable reference compound for studies aimed at understanding how prodrug chemistry influences the efficiency and variability of VPA delivery [1][2]. Researchers can use Valdice to benchmark the performance of novel VPA prodrugs.

Mechanistic Studies of Presystemic Esterase-Mediated Prodrug Hydrolysis

The complete and rapid hydrolysis of Valdice to VPA, with no detectable parent prodrug in plasma, makes it an excellent probe for investigating the role of intestinal and hepatic esterases in prodrug activation [1]. This application is relevant for drug metabolism and pharmacokinetics (DMPK) laboratories focused on prodrug design and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valdice

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.